XK469

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XK469 (NSC 697887) is a synthetic quinoxaline phenoxypropionic acid derivative initially derived from the herbicide Assure® (DuPont) . It exhibits selective solid tumor activity and efficacy against multidrug-resistant cancers . This compound exists as two stereoisomers, R(+)this compound (NSC 698215) and S(−)this compound (NSC 698216), with the R-isomer being more potent and advancing to clinical trials . Its mechanism involves selective inhibition of topoisomerase IIβ (TOP2β), inducing reversible protein-DNA crosslinks and apoptosis, particularly in G1/G0-phase cells prevalent in solid tumors . Preclinical studies report a favorable toxicity profile, with dose-limiting toxicities including myelosuppression and gastrointestinal damage .

準備方法

合成経路と反応条件

XK469は、市販の出発物質から始まる多段階プロセスによって合成されます。

工業生産方法

This compoundの工業生産は、高収率と純度を実現するために合成経路を最適化することを含みます。これには、温度、溶媒、反応時間などの反応条件を制御することが含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、医薬品基準を満たすようにされます .

化学反応の分析

反応の種類

XK469は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化されて、キノキサリンN-オキシド誘導体を形成することができます。

還元: this compoundの還元は、ジヒドロキノキサリン誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物

酸化: キノキサリンN-オキシド誘導体。

還元: ジヒドロキノキサリン誘導体。

科学的研究の応用

作用機序

XK469は、主にトポイソメラーゼIIβを阻害することで作用します。この酵素はDNA複製と修復に不可欠であり、その阻害はDNA損傷の蓄積と細胞周期停止につながります。this compoundは、p53依存性経路とp53非依存性経路の両方を通じて、G2-M細胞周期停止を誘導します。 Fasシグナル伝達経路も活性化し、アポトーシスにつながります .

類似化合物の比較

類似化合物

This compoundの独自性

This compoundは、トポイソメラーゼIIβの選択的阻害と、多剤耐性腫瘍に対する活性により、他に類を見ないものです。 また、他のトポイソメラーゼ阻害剤と比較して毒性プロファイルが低いため、抗癌剤としてさらに開発を進めるための有望な候補となっています .

類似化合物との比較

Structural Analogs and Derivatives

XK469’s quinoxaline core and propionic acid moiety are critical for activity. Key analogs include:

- SH80 : A bromine-substituted analog with enhanced TOP2β inhibition but higher neurotoxicity at lethal doses .

- JM-230 and JM-228: Chlorine-to-bromine (JM-230) and methoxy-substituted (JM-228) derivatives.

- CQS (Chloroquinoxaline Sulfonamide): A dual TOP2α/β inhibitor requiring denaturing conditions for activity, unlike this compound’s reversible crosslinks .

Structural Activity Relationship (SAR) Insights :

- 7-Halo substitution (Cl, Br) : Essential for antitumor activity; bromine enhances potency but toxicity .

- Propionic acid moiety : Modifications (e.g., methyl esters) reduce activity, underscoring its role in target binding .

Topoisomerase II Inhibitors

Key Findings :

- This compound’s TOP2β selectivity contrasts with etoposide’s TOP2α focus, explaining its solid tumor preference .

- Unlike dexrazoxane, this compound lacks cardioprotective efficacy in vivo despite shared TOP2β inhibition .

Pharmacokinetics and Drug Interactions

- Half-life : this compound has a prolonged half-life (~63 hours) compared to dexrazoxane (2–4 hours), enabling less frequent dosing but complicating toxicity management .

- Metabolism: Primarily oxidized by cytosolic aldehyde oxidase, with minor contributions from glucuronidation. Metabolites lack significant activity, unlike CYP2C9-dependent drugs (e.g., warfarin) .

- Drug Interactions : R(+)this compound inhibits CYP2C9 (Ki = 377–959 μM), elevating warfarin’s INR by reducing S-warfarin hydroxylation .

Clinical and Preclinical Efficacy

Mechanistic Divergence :

- This compound upregulates TOP2α in indolent B-cell tumors, sensitizing them to etoposide—a unique schedule-dependent synergy .

- Unlike classic TOP2 poisons, this compound induces autophagy and senescence without significant DNA double-strand breaks .

Toxicity Comparison

生物活性

XK469, a member of the quinoxaline family, is recognized for its selective inhibition of topoisomerase IIβ, a critical enzyme involved in DNA replication and repair. This compound has garnered attention due to its potential as an antineoplastic agent, particularly in the context of treating various solid tumors and mitigating cardiotoxicity associated with anthracycline chemotherapy.

This compound exerts its biological effects primarily through the inhibition of topoisomerase II. This enzyme facilitates the unwinding and separation of DNA strands during replication. By inhibiting this process, this compound can induce DNA damage, leading to apoptosis in cancer cells. The selectivity for topoisomerase IIβ over topoisomerase IIα is particularly noteworthy, as it may reduce side effects typically associated with broader topoisomerase inhibitors.

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines and animal models. Key findings include:

- Cell Line Sensitivity : Studies show that this compound is effective against murine solid tumors such as colon 38, pancreatic 03, and mammary 16/C models .

- Cytotoxicity : In vitro assays indicate that this compound exhibits potent cytotoxic effects, with IC50 values suggesting effective concentrations for inducing cell death in cancerous cells .

Cardioprotective Potential

Research into the cardioprotective properties of this compound has yielded mixed results:

- In neonatal rat cardiomyocytes, this compound was initially shown to prevent daunorubicin-induced toxicity without compromising its antiproliferative effects on leukemic cells . However, prolonged exposure led to significant toxicity in these cardiomyocytes.

- In vivo studies involving rabbits indicated that while this compound could mitigate some aspects of daunorubicin-induced cardiac damage, it ultimately failed to provide substantial cardioprotection in both acute and chronic settings .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a long half-life of approximately 63 hours, allowing for sustained plasma concentrations that can reach up to 292.3 µg/ml (approximately 797 µM) during treatment . This prolonged exposure may enhance its therapeutic efficacy but also raises concerns regarding potential cumulative toxicity.

Case Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound:

- Phase I Trials : Initial studies reported limited anticancer activity alongside significant bone marrow toxicity at higher doses. These findings necessitated careful dose management when considering this compound for clinical use .

- Combination Therapies : Investigations into combining this compound with other chemotherapeutic agents have suggested potential synergistic effects, although further research is required to optimize such combinations .

Summary of Findings

| Aspect | Details |

|---|---|

| Mechanism | Selective inhibition of topoisomerase IIβ |

| Antitumor Activity | Effective against various solid tumors; cytotoxic in vitro |

| Cardioprotective Effects | Initial protective effects observed; significant toxicity with prolonged use |

| Pharmacokinetics | Long half-life (63 hours); high plasma concentrations possible |

| Clinical Trials | Limited anticancer activity; notable bone marrow toxicity |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of XK469, and how was this determined experimentally?

this compound is a selective inhibitor of topoisomerase IIβ (TOP2β), disrupting DNA repair and replication by stabilizing reversible protein-DNA crosslinks . This mechanism was identified through:

- COMPARE analysis of cytotoxicity profiles across the NCI-60 cell line panel, revealing no similarity to other known cytotoxic agents .

- In vitro assays demonstrating preferential induction of DNA cleavage by TOP2β over TOP2α .

- CRISPR/Cas9 knockout models (e.g., K562/SC-Edit-1 cells lacking TOP2β), which showed reduced this compound resistance compared to wild-type cells, supporting TOP2β as a primary target .

Q. How does this compound influence cell cycle dynamics, and what experimental methods are used to assess this?

this compound induces G2/M arrest and polyploidy by inhibiting cyclin B1 ubiquitination, leading to mitotic failure and multinucleation . Key methodologies include:

- Flow cytometry to quantify 4N and 8N DNA content in treated cells (e.g., Melan-a cells) .

- Fluorescence microscopy with DNA-binding dyes (e.g., HO33342) to visualize multinucleated cells .

- Western blotting to monitor cyclin B1 accumulation and p21 upregulation, indicative of cell cycle arrest .

Q. What are the pharmacokinetic properties of this compound, and how do they inform dosing regimens in preclinical studies?

this compound has a prolonged elimination half-life (~13–15 hours in rodents) and is metabolized primarily by cytosolic aldehyde oxidase, with minor contributions from glucuronidation . Preclinical dosing schedules were optimized based on:

- Toxicity profiling in murine models, showing improved safety with divided doses versus single bolus .

- Phase I clinical data recommending 850–1100 mg/day on days 1, 3, and 5 of a 21-day cycle to mitigate toxicity while maintaining efficacy .

Advanced Research Questions

Q. How can researchers validate the selectivity of this compound for TOP2β over TOP2α in complex biological systems?

Selectivity is confirmed through:

- Isoform-specific enzymatic assays using recombinant TOP2α and TOP2β proteins, measuring DNA cleavage under denaturing conditions (e.g., GuHCl) .

- CRISPR-edited cell lines (e.g., K562/SC-Edit-1) lacking TOP2β, which show reduced this compound sensitivity compared to TOP2α-deficient models .

- Comparative studies with etoposide , a non-selective TOP2 poison, to distinguish isoform-specific effects on DNA damage .

Q. What experimental approaches resolve contradictions in this compound’s apoptotic vs. autophagic effects across cell types?

Discrepancies arise due to cell type-specific responses:

- Caspase activation assays (e.g., DEVDase activity) and FAM-VAD-FMK staining to detect apoptosis in leukemia models .

- LC3-II Western blotting and senescence-associated β-galactosidase staining to identify autophagic/senescent phenotypes in solid tumor models (e.g., Melan-a) .

- Pharmacological inhibitors (e.g., cyclosporin A for cytochrome c release, NOK-1 for Fas signaling) to dissect pathway contributions .

Q. How do structural modifications of this compound affect its antitumor activity and toxicity profile?

Structure-activity relationship (SAR) studies reveal:

- 7-position halogens (Cl, Br) are critical for potency; substitutions with methoxy or amino groups abolish activity .

- Carboxylic acid derivatives (e.g., methyl esters) retain efficacy but reduce neurotoxicity linked to the (S)-enantiomer .

- Quinoline/quinazoline bioisosteres (e.g., SH80) mimic this compound’s effects on cytokinesis but vary in metabolic stability .

Q. Key Methodological Recommendations

- For mechanistic studies : Combine CRISPR-edited models with isoform-specific TOP2 activity assays to confirm target engagement .

- For in vivo dosing : Prioritize divided-dose regimens (e.g., days 1, 3, 5) to align with this compound’s long half-life and reduce toxicity .

- For structural optimization : Focus on 7-halogenated quinoxaline derivatives to balance potency and metabolic stability .

特性

CAS番号 |

157435-10-4 |

|---|---|

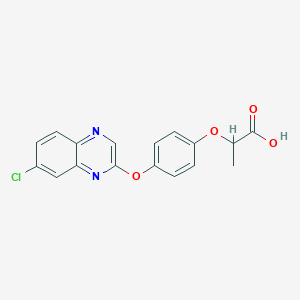

分子式 |

C17H13ClN2O4 |

分子量 |

344.7 g/mol |

IUPAC名 |

2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22) |

InChIキー |

NUQZXROIVGBRGR-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

正規SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

Key on ui other cas no. |

157542-92-2 157435-10-4 |

同義語 |

NSC-697887 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。